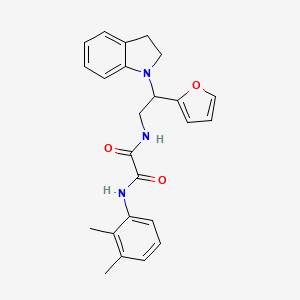

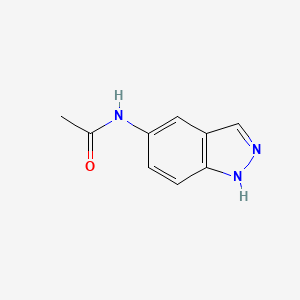

N-(1H-indazol-5-yl)acetamide

描述

N-(1H-吲唑-5-基)乙酰胺是一种属于吲唑家族的杂环化合物。 吲唑衍生物以其多样的生物活性而闻名,包括抗炎、抗菌、抗癌和降压特性 。N-(1H-吲唑-5-基)乙酰胺的结构由连接到乙酰胺基团的吲唑环组成,使其成为药物化学和药物研究中的宝贵化合物。

作用机制

N-(1H-吲唑-5-基)乙酰胺的作用机制涉及其与特定分子靶点和途径的相互作用:

分子靶点: 该化合物靶向参与炎症和癌症途径的酶和受体。

生化分析

Biochemical Properties

N-(1H-indazol-5-yl)acetamide, like other indazole derivatives, has been found to interact with various enzymes and proteins . For instance, certain indazole derivatives have been found to inhibit cyclin-dependent kinase (CDK), a key regulator of cell cycle progression . Specific interactions of this compound with enzymes and proteins have not been reported yet.

Cellular Effects

Indazole derivatives have been reported to exhibit a variety of effects on cells. For example, some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle

Molecular Mechanism

Indazole derivatives have been found to bind with high affinity to multiple receptors, which can lead to a variety of biological responses

准备方法

合成路线和反应条件: N-(1H-吲唑-5-基)乙酰胺的合成通常涉及在碱(如吡啶或三乙胺)存在下,用乙酸酐或乙酰氯酰化 1H-吲唑。 反应通常在回流条件下进行,以确保完全转化 。

工业生产方法: N-(1H-吲唑-5-基)乙酰胺的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用连续流动反应器来维持一致的反应条件并提高产量。 纯化通过结晶或色谱技术实现 。

化学反应分析

反应类型: N-(1H-吲唑-5-基)乙酰胺会经历各种化学反应,包括:

氧化: 该化合物可以使用氧化剂(如高锰酸钾或过氧化氢)氧化,形成相应的氧化物。

还原: 还原反应可以使用还原剂(如硼氢化钠或氢化铝锂)进行,生成还原的衍生物。

常用试剂和条件:

氧化: 酸性或中性条件下的高锰酸钾。

还原: 甲醇或乙醇中的硼氢化钠。

取代: 碱(如氢氧化钠)存在下的卤素或亲核试剂.

主要产物:

氧化: N-(1H-吲唑-5-基)乙酰胺的氧化衍生物。

还原: 具有改变的官能团的还原衍生物。

取代: 具有各种官能团的取代的吲唑衍生物.

科学研究应用

N-(1H-吲唑-5-基)乙酰胺具有广泛的科学研究应用:

化学: 用作合成更复杂杂环化合物的构建块。

生物学: 研究其作为抗炎和抗菌剂的潜力。

医学: 探究其抗癌特性以及在药物开发中的潜在用途。

工业: 用于生产药物和农用化学品

相似化合物的比较

N-(1H-吲唑-5-基)乙酰胺可以与其他吲唑衍生物进行比较:

类似化合物: 1H-吲唑-3-甲酰胺、1H-吲唑-5-羧酸和 1H-吲唑-3-乙酸。

独特性: N-(1H-吲唑-5-基)乙酰胺因其特殊的乙酰胺基团而独一无二,与其他吲唑衍生物相比,该基团赋予其独特的生物活性

属性

IUPAC Name |

N-(1H-indazol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6(13)11-8-2-3-9-7(4-8)5-10-12-9/h2-5H,1H3,(H,10,12)(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVHKKOLBJMLLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2,5-Dibromothiophen-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2804776.png)

![N,N-dimethyl-N'-[5-(4-phenylbenzoyl)-1,3-thiazol-2-yl]methanimidamide](/img/structure/B2804782.png)

![2-(benzylthio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2804783.png)

![N-[1-[(4-Cyanophenyl)methyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2804789.png)

![[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl] 2-[ethyl(prop-2-enoyl)amino]acetate](/img/structure/B2804790.png)

![4-ethoxy-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2804795.png)